molecular formula C20H23FN4O5 B4513580 ethyl 4-{[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate

ethyl 4-{[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate

Cat. No.: B4513580
M. Wt: 418.4 g/mol
InChI Key: TXSHRWDGTSQPQC-UHFFFAOYSA-N
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Description

Ethyl 4-{[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate is a pyridazinone-piperazine hybrid compound characterized by a central pyridazinone ring substituted with a 4-fluoro-2-methoxyphenyl group and an acetyl-linked piperazine moiety bearing an ethyl carboxylate ester. This structure combines pharmacophoric elements common in acetylcholinesterase inhibitors and monoamine oxidase modulators, as pyridazinones and piperazines are known to interact with neurotransmitter systems . The fluorine and methoxy substituents likely enhance lipophilicity and metabolic stability compared to non-substituted analogs .

Properties

IUPAC Name

ethyl 4-[2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O5/c1-3-30-20(28)24-10-8-23(9-11-24)19(27)13-25-18(26)7-6-16(22-25)15-5-4-14(21)12-17(15)29-2/h4-7,12H,3,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSHRWDGTSQPQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 4-{[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Fluorinated Aromatic Intermediate: The starting material, 4-fluoro-2-methoxybenzene, undergoes nitration, reduction, and subsequent acylation to form 3-(4-fluoro-2-methoxyphenyl)acetyl chloride.

    Pyridazinone Ring Formation: The acyl chloride reacts with hydrazine to form the pyridazinone ring.

    Piperazine Coupling: The pyridazinone intermediate is then coupled with ethyl piperazine-1-carboxylate under appropriate conditions to yield the final product.

Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

Ethyl 4-{[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated aromatic ring, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to ensure selective reactions.

Scientific Research Applications

Ethyl 4-{[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological and inflammatory diseases.

    Biological Studies: It is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 4-{[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate involves its interaction with molecular targets in the body. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Fluoro/Methoxy vs. Chloro Substitutions

  • The chloro group increases molecular weight (Cl: 35.45 g/mol vs. F: 19.00 g/mol) and may reduce solubility compared to the fluoro-methoxy analog .
  • 6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone-2-yl-acetate derivatives (): The 2-fluorophenyl substituent lacks the methoxy group, decreasing steric hindrance and polarity. This simplification may enhance synthetic accessibility but reduce selectivity for targets sensitive to methoxy interactions .

Benzyloxy Pyridazine Derivatives ():

Compounds like 4-(3-(benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide feature sulfonamide and benzyloxy groups instead of acetyl-piperazine-ester motifs. These substitutions prioritize hydrogen-bonding interactions over lipophilicity, likely shifting activity toward cyclooxygenase or carbonic anhydrase inhibition .

Functional Group Modifications

Ester vs. Amide/Hydrazide Derivatives

  • Ethyl carboxylate (Target Compound) : The ester group enhances membrane permeability but may act as a prodrug, hydrolyzing to a carboxylic acid in vivo .
  • Acetohydrazide analogs (e.g., ): Hydrazide derivatives like 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone-2-yl-acetohydrazide introduce nucleophilic NH groups, enabling further derivatization (e.g., hydrazone formation) but reducing metabolic stability compared to esters .
  • Amide derivatives (): N-[2-(6-Fluoroindol-1-yl)ethyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide replaces the ester with an amide, improving hydrolytic stability but requiring structural optimization for bioavailability .

Piperazine Ring Modifications

  • Benzylpiperidine vs. Piperazine (): S9 (a pyridazinone-benzylpiperidine analog) replaces piperazine with piperidine, eliminating one nitrogen atom. This reduces basicity and may alter off-target receptor interactions (e.g., dopamine D2 vs. serotonin 5-HT1A) .

Comparative Data Table

Compound Name Substituents on Pyridazinone Piperazine Modification Key Functional Group Notable Properties/Activity
Ethyl 4-{[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate 4-Fluoro-2-methoxyphenyl Ethyl carboxylate Ester High lipophilicity, potential prodrug
Ethyl 2-(3-(4-(4-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetate () 4-Chlorophenyl Ethyl ester Ester Moderate acetylcholinesterase inhibition
6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone-2-yl-acetohydrazide () 2-Fluorophenyl Acetohydrazide Hydrazide Versatile intermediate for further synthesis
N-[2-(6-Fluoroindol-1-yl)ethyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide () 4-Fluoro-2-methoxyphenyl N-ethylamide Amide Enhanced metabolic stability
S9 (Benzylpiperidine analog, ) 4-Benzylpiperidine Acetohydrazide Hydrazide MAO-B selectivity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-{[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 4-{[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate

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